1-(4-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O3/c27-19-10-12-20(13-11-19)29-15-18(14-25(29)32)26-28-23-8-4-5-9-24(23)30(26)16-21(31)17-33-22-6-2-1-3-7-22/h1-13,18,21,31H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBYDFNTSZDOCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a compound of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolidinone core, a fluorophenyl group, and a hydroxyphenoxypropyl side chain. Its molecular formula is with a molecular weight of approximately 426.48 g/mol. The presence of the fluorine atom is believed to enhance the compound's biological activity by improving its metabolic stability.
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS). Preliminary studies suggest it acts as a positive allosteric modulator (PAM) of the GABA-A receptor, which is crucial for neurotransmission and has implications in treating anxiety and other neurological disorders .
Key Mechanisms:
- GABA-A Receptor Modulation : Enhances inhibitory neurotransmission, potentially alleviating symptoms of anxiety and depression.
- Metabolic Stability : The incorporation of fluorine may contribute to reduced metabolic degradation compared to similar compounds, thus prolonging its action in vivo .
Pharmacological Effects
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Notable findings include:
- Neuroprotective Effects : Exhibited protective properties against neurotoxicity in cellular models.
- Anti-inflammatory Activity : Demonstrated potential to reduce inflammatory markers in preclinical models.
In Vitro Studies
A study conducted on human liver microsomes showed that the compound exhibited higher metabolic stability compared to traditional GABA-A receptor modulators like alpidem. After 120 minutes of incubation, it retained approximately 90% of its parent compound, indicating significant resistance to metabolic degradation .
In Vivo Studies
Animal models have shown that administration of this compound leads to observable improvements in anxiety-like behaviors. These effects were measured using established behavioral assays such as the elevated plus maze and open field tests.
Data Tables
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural Modifications and Implications
Fluorine Substitution :
- The target compound’s 4-fluorophenyl group enhances metabolic stability compared to the phenyl group in , which lacks fluorine. This substitution is critical for prolonging half-life in vivo.
Hydroxyl vs. Alkyl Chains: The 2-hydroxy-3-phenoxypropyl chain in the target compound introduces polarity, reducing logP compared to the 3-phenoxypropyl () or 4-methylphenoxyethyl () analogs. This may improve solubility but limit blood-brain barrier penetration.
Benzodiazol-Pyrrolidinone Core: Shared with Bilastine (), this framework is associated with histamine receptor interactions. However, Bilastine’s piperidine and carboxylic acid groups confer distinct pharmacokinetics (e.g., oral bioavailability).
Pharmacological and Physicochemical Trends
- Lipophilicity: The methylphenoxyethyl analog (logP 4.3, ) is more lipophilic than the target compound, suggesting longer tissue retention but poorer solubility.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one, and how can reaction yields be improved?
- Methodological Answer : The synthesis involves multi-step heterocyclic coupling. Start with the formation of the benzodiazole core via condensation of o-phenylenediamine derivatives with carbonyl sources under acidic conditions . Subsequent alkylation of the benzodiazole nitrogen with 2-hydroxy-3-phenoxypropyl halides (e.g., bromides) requires careful control of solvent polarity (e.g., DMF or THF) to avoid side reactions. For the pyrrolidin-2-one moiety, employ a ring-closing metathesis or lactamization strategy. To improve yields, optimize stoichiometry using Design of Experiments (DoE) and monitor intermediates via LC-MS .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to verify substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm and benzodiazole protons at δ 8.1–8.5 ppm). High-resolution mass spectrometry (HRMS) is essential for confirming molecular ion peaks (e.g., [M+H]⁺). FTIR can identify key functional groups: lactam C=O (~1680–1700 cm⁻¹) and hydroxyl (-OH) stretches (~3200–3500 cm⁻¹). For stereochemical analysis, 2D NMR (COSY, NOESY) resolves spatial proximity of the hydroxypropyl and phenoxy groups .
Q. How can researchers assess the compound’s solubility and stability in preclinical buffers?
- Methodological Answer : Perform shake-flask solubility assays in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and DMSO for reference. For stability, use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products can be identified via LC-QTOF-MS. Note that the fluorophenyl group may enhance metabolic stability compared to non-fluorinated analogs .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors. Use physiologically based pharmacokinetic (PBPK) modeling to predict bioavailability and tissue distribution. Validate with microsomal stability assays (e.g., liver microsomes + NADPH) and plasma protein binding studies (equilibrium dialysis). If in vitro activity is high but in vivo efficacy is low, consider prodrug derivatization of the hydroxyl group to improve membrane permeability .
Q. How can computational methods guide the optimization of this compound’s target selectivity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against the target protein’s active site (e.g., kinase or GPCR). Compare binding poses with off-target proteins using structural similarity clustering (e.g., PDBePISA). For dynamic behavior, run MD simulations (GROMACS) to assess ligand-protein stability. Prioritize modifying the phenoxypropyl chain or benzodiazole substituents to reduce off-target interactions .
Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine transcriptomics (RNA-seq) and chemoproteomics (activity-based protein profiling) to identify affected pathways. Use CRISPR-Cas9 knockouts of candidate targets to validate specificity. For cellular imaging, conjugate the compound with fluorescent tags (e.g., BODIPY) via the hydroxypropyl group, ensuring labeling does not disrupt activity .
Methodological Challenges and Solutions
Q. How to address low crystallinity during X-ray diffraction analysis of this compound?
- Methodological Answer : Co-crystallize with high-affinity binding partners (e.g., proteins or metal ions) to stabilize the lattice. Alternatively, use spherical crystallization with polymers like PEG 4000. If crystals remain elusive, switch to powder XRD paired with pair distribution function (PDF) analysis to infer amorphous phase characteristics .
Q. What are the best practices for analyzing metabolic pathways of this fluorinated compound?
- Methodological Answer : Use ¹⁹F-NMR to track fluorophenyl metabolites in liver microsomes. Combine with HRMS/MS to identify phase I/II metabolites. For in vivo studies, administer isotopically labeled (¹³C/²H) analogs and perform accelerator mass spectrometry (AMS) to quantify metabolite levels in plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
